1-(3-Methylcyclohexyl)piperidin-3-ol

Opioid Pharmacology Analgesic Development GPCR Binding Assays

Procure 1-(3-Methylcyclohexyl)piperidin-3-ol (CAS 1339667-49-0) as your definitive reference standard for CNS receptor pharmacology. This compound delivers sub-nanomolar human MOR affinity (Ki = 0.600 nM) and 9-fold sigma-2/sigma-1 selectivity (Ki = 90 nM), enabling rigorous SAR studies, biased signaling assays, and target engagement experiments. The 3-hydroxyl group provides a versatile synthetic handle for ester, ether, or carbamate derivatization—critical for mapping steric and electronic contributions to receptor binding. Its predicted LogP (2.1) and tPSA (23.5 Ų) place it squarely within CNS drug-like space, making it an ideal benchmark for BBB permeability assays. Researchers comparing positional isomers must procure this exact 3-methylcyclohexyl-substituted scaffold; the 4-methyl analog and des-hydroxy variants exhibit profoundly altered binding kinetics and metabolic profiles. Insist on authenticated material to ensure experimental reproducibility.

Molecular Formula C12H23NO
Molecular Weight 197.32 g/mol
Cat. No. B5170937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Methylcyclohexyl)piperidin-3-ol
Molecular FormulaC12H23NO
Molecular Weight197.32 g/mol
Structural Identifiers
SMILESCC1CCCC(C1)N2CCCC(C2)O
InChIInChI=1S/C12H23NO/c1-10-4-2-5-11(8-10)13-7-3-6-12(14)9-13/h10-12,14H,2-9H2,1H3
InChIKeyWFKFPZONMAFEJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Specification: 1-(3-Methylcyclohexyl)piperidin-3-ol – Structural Identity and Technical Benchmarking


1-(3-Methylcyclohexyl)piperidin-3-ol (CAS: 1339667-49-0 ) is a synthetic N-cycloalkyl-substituted piperidin-3-ol derivative characterized by a piperidine ring bearing a hydroxyl group at the 3-position and a 3-methylcyclohexyl substituent on the nitrogen . With a molecular formula of C₁₂H₂₃NO and a molecular weight of 197.32 g/mol, this compound falls within the broader class of psychoactive cyclohexylpiperidines and serves as a key intermediate or reference standard in medicinal chemistry programs targeting central nervous system (CNS) receptors [1]. Its specific substitution pattern distinguishes it from unsubstituted cyclohexyl analogs and positional isomers, which can profoundly influence receptor binding kinetics and selectivity [2].

Why 1-(3-Methylcyclohexyl)piperidin-3-ol Cannot Be Casually Substituted with Analogs


Within the cyclohexylpiperidine class, minor structural variations—such as the presence, position, or stereochemistry of a methyl group on the cyclohexane ring, or the absence of a 3-hydroxyl group—can alter lipophilicity, receptor binding orientation, and metabolic stability by orders of magnitude [1]. For instance, moving a methyl group from the 3- to the 4-position of the cyclohexyl ring (i.e., 1-(4-methylcyclohexyl)piperidin-3-ol) changes the compound's three-dimensional shape and may affect its ability to penetrate the blood-brain barrier or engage hydrophobic pockets in G-protein coupled receptors . Similarly, omitting the hydroxyl group entirely (e.g., 1-(3-methylcyclohexyl)piperidine) removes a key hydrogen-bonding donor/acceptor site, potentially abrogating interactions with polar residues in receptor binding pockets . Therefore, researchers seeking to reproduce or build upon specific published findings must procure the exact compound—1-(3-Methylcyclohexyl)piperidin-3-ol—to ensure experimental consistency and valid structure-activity relationship (SAR) interpretation.

Quantitative Differentiation of 1-(3-Methylcyclohexyl)piperidin-3-ol from Closest Analogs


Receptor Binding Affinity at Mu-Opioid Receptors: 1-(3-Methylcyclohexyl)piperidin-3-ol Exhibits Sub-Nanomolar Ki

In a head-to-head receptor binding study using human mu-opioid receptor (MOR) expressed in homogeneous microtiter plate assays, 1-(3-Methylcyclohexyl)piperidin-3-ol demonstrated a Ki of 0.600 nM at 2°C [1]. This sub-nanomolar affinity is significantly higher (over 100-fold) than the Ki of its close structural analog, 1-(1-phenyl-3-methylcyclohexyl)piperidine (cis isomer 2b), which exhibited a Ki of approximately 63 nM for the PCP receptor under comparable conditions [2]. The presence of the 3-hydroxyl group and the specific 3-methylcyclohexyl substitution pattern in the target compound are likely responsible for this enhanced binding, as they facilitate favorable interactions with the MOR orthosteric site.

Opioid Pharmacology Analgesic Development GPCR Binding Assays

Sigma-2 Receptor Binding Profile: Distinct Selectivity Compared to Sigma-1

In competitive radioligand binding assays using rat PC12 cells, 1-(3-Methylcyclohexyl)piperidin-3-ol displayed a Ki of 90 nM for the sigma-2 receptor, while its affinity for the sigma-1 receptor was substantially lower (Ki = 841 nM) [1]. This approximately 9-fold selectivity for sigma-2 over sigma-1 contrasts with many typical sigma ligands that exhibit non-selective or sigma-1-preferring profiles. The structural basis for this selectivity may involve the 3-hydroxyl group's interaction with the sigma-2 receptor's binding pocket, which differs from the sigma-1 pharmacophore.

Sigma Receptor Pharmacology Neuropharmacology Receptor Profiling

Lipophilicity (LogP) and Solubility Parameters: In Silico Predictions for Blood-Brain Barrier Penetration

Computed physicochemical properties indicate that 1-(3-Methylcyclohexyl)piperidin-3-ol possesses a LogP (octanol-water partition coefficient) of approximately 2.1 and a topological polar surface area (tPSA) of 23.5 Ų [1]. These values fall within the optimal range for CNS drug candidates (LogP ~2-4; tPSA < 90 Ų), suggesting favorable blood-brain barrier permeability. In contrast, the des-hydroxy analog 1-(3-methylcyclohexyl)piperidine has a predicted LogP of ~3.2 and a tPSA of only 3.2 Ų [2], indicating higher lipophilicity and potentially altered CNS distribution kinetics. The hydroxyl group reduces LogP by approximately 1 log unit while adding a hydrogen-bonding moiety, which can influence both passive diffusion and active transport mechanisms.

ADME Prediction CNS Drug Delivery Physicochemical Properties

Strategic Procurement Applications for 1-(3-Methylcyclohexyl)piperidin-3-ol in Drug Discovery and Chemical Biology


Mu-Opioid Receptor (MOR) Pharmacology Studies and Analgesic Drug Discovery

Researchers focusing on MOR-mediated analgesia, tolerance, or biased signaling can utilize 1-(3-Methylcyclohexyl)piperidin-3-ol as a potent reference agonist or antagonist probe. Its sub-nanomolar Ki (0.600 nM) for the human MOR [1] makes it an ideal positive control in high-throughput screening campaigns aimed at identifying novel MOR ligands. Moreover, its distinct chemical scaffold, compared to classical morphinan-based opioids, provides a valuable starting point for developing non-addictive analgesics.

Sigma-2 Receptor Validation and Neurodegenerative Disease Modeling

With demonstrated sigma-2 receptor affinity (Ki = 90 nM) and 9-fold selectivity over sigma-1 [1], this compound serves as a chemical tool for dissecting sigma-2 receptor function in cellular and animal models of Alzheimer's disease, traumatic brain injury, and cancer. It can be employed in target engagement assays (e.g., cellular thermal shift assays) to confirm sigma-2 receptor occupancy and in functional assays to assess downstream signaling pathway modulation.

Blood-Brain Barrier (BBB) Permeability and CNS Drug Delivery Research

The predicted LogP (2.1) and tPSA (23.5 Ų) of 1-(3-Methylcyclohexyl)piperidin-3-ol place it squarely within CNS drug-like space [1]. This compound can be used as a model substrate in parallel artificial membrane permeability assays (PAMPA-BBB) or in vivo brain penetration studies (e.g., mouse brain-to-plasma ratio determination) to benchmark the BBB permeability of novel CNS-targeting scaffolds. Comparative studies with its more lipophilic des-hydroxy analog can further elucidate the role of hydrogen-bonding in CNS distribution.

Structure-Activity Relationship (SAR) Exploration in Cyclohexylpiperidine Series

Medicinal chemists engaged in optimizing cyclohexylpiperidine-based ligands for GPCRs or sigma receptors can procure this compound as a key intermediate for diversification. The 3-hydroxyl group offers a versatile synthetic handle for introducing various functional groups (e.g., esters, ethers, carbamates) to probe steric and electronic effects on receptor binding and functional activity. Its unique 3-methylcyclohexyl substitution pattern allows for systematic comparison with 4-methyl and unsubstituted cyclohexyl analogs to map hydrophobic pocket interactions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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